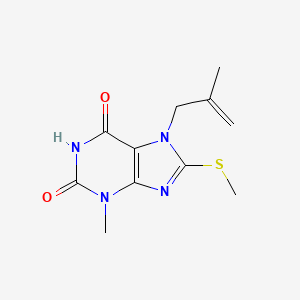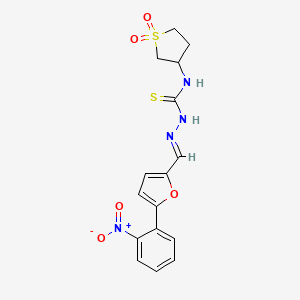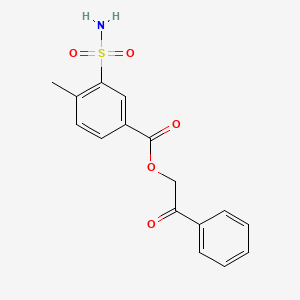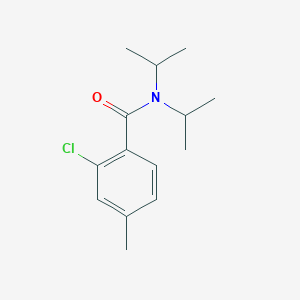
N-(5-bromo-2-methylphenyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-methylphenyl)-4-chlorobenzamide, also known as BMB, is a synthetic compound that has been widely used in scientific research. It is a small molecule that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-methylphenyl)-4-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(5-bromo-2-methylphenyl)-4-chlorobenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. N-(5-bromo-2-methylphenyl)-4-chlorobenzamide also inhibits the activation of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(5-bromo-2-methylphenyl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(5-bromo-2-methylphenyl)-4-chlorobenzamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-bromo-2-methylphenyl)-4-chlorobenzamide is its low toxicity, which makes it suitable for use in cell culture and animal studies. N-(5-bromo-2-methylphenyl)-4-chlorobenzamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of N-(5-bromo-2-methylphenyl)-4-chlorobenzamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-2-methylphenyl)-4-chlorobenzamide. One area of research is the development of N-(5-bromo-2-methylphenyl)-4-chlorobenzamide analogs with improved solubility and potency. Another area of research is the investigation of the role of N-(5-bromo-2-methylphenyl)-4-chlorobenzamide in other biological processes, such as angiogenesis and autophagy. Additionally, N-(5-bromo-2-methylphenyl)-4-chlorobenzamide could be studied in combination with other drugs to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(5-bromo-2-methylphenyl)-4-chlorobenzamide is a synthetic compound that has been widely used in scientific research for its anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While N-(5-bromo-2-methylphenyl)-4-chlorobenzamide has some limitations, it has several advantages that make it a useful tool for scientific research. There are also several future directions for the study of N-(5-bromo-2-methylphenyl)-4-chlorobenzamide, which could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(5-bromo-2-methylphenyl)-4-chlorobenzamide involves the reaction between 5-bromo-2-methylbenzoic acid and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography to obtain pure N-(5-bromo-2-methylphenyl)-4-chlorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-methylphenyl)-4-chlorobenzamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(5-bromo-2-methylphenyl)-4-chlorobenzamide also inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(5-bromo-2-methylphenyl)-4-chlorobenzamide has been shown to have anti-viral activity against the influenza virus.
Eigenschaften
IUPAC Name |
N-(5-bromo-2-methylphenyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-5-11(15)8-13(9)17-14(18)10-3-6-12(16)7-4-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYBCMGCVTVYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5829298.png)
![1-(4-bromophenyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5829303.png)




![3-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5829340.png)




![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)